Dispiro[2.0.2.1]heptane-7-acetic acid
Description
Contextualization within Cyclopropane (B1198618) and Spirocyclic Hydrocarbon Chemistry
The structure of Dispiro[2.0.2.1]heptane-7-acetic acid is fundamentally rooted in the chemistry of cycloalkanes and spirocycles. Cycloalkanes are saturated hydrocarbons where carbon atoms are joined in a ring. libretexts.org The smallest and most notable of these is cyclopropane, a three-membered ring. libretexts.orgbyjus.com Due to the geometric constraint of a three-membered ring, the carbon-carbon bond angles are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This deviation results in substantial angle strain, making cyclopropane significantly more reactive than larger cycloalkanes or acyclic alkanes. libretexts.org
The compound also belongs to the class of spiro compounds, which feature at least two molecular rings connected by a single common atom, known as the spiro atom. wikipedia.org This structural motif distinguishes them from fused or bridged ring systems. masterorganicchemistry.com The nomenclature "dispiro" indicates the presence of two such spiro atoms. The parent hydrocarbon, dispiro[2.0.2.1]heptane, consists of two cyclopropane rings spiro-fused to a central three-membered ring, classifying it as a wikipedia.orgtriangulane—a hydrocarbon composed exclusively of spiro-annelated cyclopropane units. orgsyn.org The acetic acid moiety is attached to the 7-position of this rigid, compact heptane (B126788) core.
Chemical Properties of the Parent Hydrocarbon: Dispiro[2.0.2.1]heptane| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀ | nih.gov |
| Molecular Weight | 94.15 g/mol | nih.gov |
| IUPAC Name | dispiro[2.0.2.1]heptane | nih.gov |
| CAS Number | 33475-22-8 | nih.gov |
Significance of Highly Strained Ring Systems in Organic Synthesis and Theoretical Chemistry
Highly strained ring systems, like the one in this compound, are of immense interest in both synthetic and theoretical chemistry. The instability in such molecules, known as ring strain, arises from a combination of factors: angle strain (from distorted bond angles), torsional strain (from eclipsed conformations of substituents), and transannular strain (van der Waals repulsion across the ring). lscollege.ac.inwikipedia.orgnumberanalytics.com Bicyclic and polycyclic systems can exhibit considerably higher strain than monocyclic rings. wikipedia.org
This stored potential energy can be harnessed to drive chemical reactions that would otherwise be difficult to achieve. lscollege.ac.inwikipedia.org The field of strain-driven, radical formal cycloadditions has seen significant activity, spurred by the demand for sp³-rich ring systems, which are valuable in medicinal chemistry. nih.gov The bonds within strained rings can undergo homolysis upon exposure to heat, light, or chemical reagents, initiating cascades to form complex molecular architectures. nih.gov
From a theoretical standpoint, these molecules challenge classical bonding models. The bonds in cyclopropane rings are often described as "bent bonds," possessing partial π-character. wikipedia.org Experimental studies, such as X-ray charge-density analysis on dispiro[2.0.2.1]heptane carboxylic acid, have provided direct evidence for this, revealing significant charge buildup within the three-membered rings and features consistent with bent bonds. acs.org Such studies offer unique insights into the nature of chemical bonding in highly distorted geometries.
Overview of this compound as a Core Synthetic Motif and Research Subject
This compound is not merely a chemical curiosity but serves as a valuable and highly specialized synthetic intermediate. Its primary and most prominent application is as a key building block in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.comgoogleapis.comgoogle.com These modulators are complex therapeutic agents used in the treatment of cystic fibrosis. google.comgoogle.com Patent literature details the multi-step synthesis of this compound, often proceeding from the corresponding dispiro[2.0.2.1]heptane-7-carboxylic acid via an Arndt-Eistert homologation or similar chain-extension reaction. google.com
The utility of the dispiro[2.0.2.1]heptane core extends beyond this specific application. Research has demonstrated its use in creating novel materials and molecular structures. For instance, optically active derivatives of dispiro[2.0.2.1]heptane have been synthesized and incorporated into phenylpyrimidine structures to create novel ferroelectric liquid crystalline compounds with unique physical properties. researchgate.net Furthermore, the parent hydrocarbon system has been used as a substrate in cycloaddition reactions to generate aza analogues of cytotoxic natural products like illudins and ptaquiloside, with the goal of studying their DNA-cleaving activity. acs.org These diverse applications underscore the importance of the dispiro[2.0.2.1]heptane framework as a versatile motif for accessing unique chemical space.
Chemical Identifiers for this compound| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2229861-90-7 | chemicalbook.com |
| Molecular Formula | C₉H₁₂O₂ | google.com |
| Synonym | 2-(dispiro[2.0.2.1]heptan-7-yl)acetic acid | google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-dispiro[2.0.24.13]heptan-7-ylacetic acid |
InChI |
InChI=1S/C9H12O2/c10-7(11)5-6-8(1-2-8)9(6)3-4-9/h6H,1-5H2,(H,10,11) |
InChI Key |
DKQHLONHAGLRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C23CC3)CC(=O)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Dispiro 2.0.2.1 Heptane 7 Acetic Acid and Its Analogues
Advanced Spectroscopic Methods in Structural Assignment
The precise architecture of Dispiro[2.0.2.1]heptane-7-acetic acid and its related compounds is primarily unraveled through the application of sophisticated spectroscopic methodologies. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insight into the carbon and proton environments, while mass spectrometry allows for the determination of the molecular weight and fragmentation patterns, confirming the molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
NMR spectroscopy is a cornerstone in the structural determination of dispiro[2.0.2.1]heptane derivatives. The highly symmetric and strained nature of the dispiro[2.0.2.1]heptane core results in characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
For This compound , specific ¹H NMR data has been reported. In a chloroform-d (B32938) (CDCl₃) solution, the proton NMR spectrum shows a doublet for the two protons of the acetic acid methylene (B1212753) group (CH₂) at approximately 2.44 ppm with a coupling constant (J) of 6.9 Hz. The single proton at the 7-position of the dispiroheptane ring (CH) appears as a triplet at around 1.67 ppm, also with a J value of 6.9 Hz. The cyclopropyl (B3062369) protons present as complex multiplets in the upfield region, typically between 0.55 and 0.91 ppm, reflecting their shielded environment.
Below is a table summarizing the available and expected NMR chemical shifts for this compound and its parent compound.
| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) |
| This compound | ¹H | -CH₂-COOH | 2.44 | d, J = 6.9 Hz |
| ¹H | -CH- (ring) | 1.67 | t, J = 6.9 Hz | |
| ¹H | Cyclopropyl-H | 0.55 - 0.91 | m | |
| Dispiro[2.0.2.1]heptane | ¹³C | Spiro-C | ~30-40 | - |
| ¹³C | CH₂ (cyclopropyl) | ~5-15 | - | |
| ¹³C | CH (bridgehead) | ~20-30 | - |
Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet. The ¹³C NMR data for Dispiro[2.0.2.1]heptane is estimated based on typical values for similar strained ring systems.
Mass Spectrometry in Elucidation of Molecular Structure
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pathways of this compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular formula, C₉H₁₂O₂.
The fragmentation of the dispiro[2.0.2.1]heptane framework under electron ionization (EI) is expected to be influenced by the inherent ring strain. Cleavage of the cyclopropane (B1198618) rings is a likely initial step. For this compound, characteristic fragmentation patterns would involve the loss of the acetic acid side chain or parts thereof. Key expected fragments would include:
[M - COOH]⁺: Loss of the carboxyl group (45 Da).
[M - CH₂COOH]⁺: Loss of the entire acetic acid side chain (59 Da), leading to a fragment corresponding to the dispiro[2.0.2.1]heptyl cation.
Fragments arising from the breakdown of the dispiroheptane ring system itself, often involving the loss of ethylene (B1197577) (C₂H₄) or cyclopropyl units.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography offers the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For highly strained and structurally novel molecules like dispiro[2.0.2.1]heptane derivatives, this technique is indispensable for understanding their unique molecular conformation and electronic properties.
Determination of Crystalline Forms and Molecular Conformation
Single-crystal X-ray diffraction studies on analogues such as 7-Methylenedispiro[2.0.2.1]heptane have provided detailed insights into the molecular geometry of the dispiro[2.0.2.1]heptane core. These studies reveal the significant bond angle distortion inherent in the fused cyclopropane and cyclobutane (B1203170) rings. The spiro-fused cyclopropane rings maintain approximately equilateral triangular geometries, while the central four-membered ring is puckered. The conformation of the substituent at the 7-position is also precisely determined, which is crucial for understanding its reactivity and interactions.
Experimental Charge Density Studies of Dispiro[2.0.2.1]heptane-7-carboxylic Acid
A landmark study on Dispiro[2.0.2.1]heptane-7-carboxylic acid has provided a deep understanding of the electronic structure of this class of molecules through experimental charge density analysis. iucr.org High-resolution X-ray diffraction data collected at low temperatures allow for the mapping of the electron density distribution throughout the molecule.
This study revealed significant accumulation of electron density outside the direct internuclear axes of the cyclopropane rings, a characteristic feature of "bent bonds." This bending is a direct consequence of the severe angle strain in the three-membered rings. The bonds within the cyclopropane moieties exhibit considerable π-character. Furthermore, the bonds connecting the cyclopropane rings to the central cyclobutane ring are also found to be elongated and possess some degree of π-character, indicating electronic communication across the spiro-fused system.
The following table summarizes key crystallographic data for Dispiro[2.0.2.1]heptane-7-carboxylic acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.534 |
| b (Å) | 6.442 |
| c (Å) | 11.487 |
| β (°) | 108.91 |
| Volume (ų) | 737.5 |
| Z | 4 |
Topological Analysis of Electron Density Distributions
The experimental charge density data for Dispiro[2.0.2.1]heptane-7-carboxylic acid has been subjected to topological analysis based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM). iucr.org This analysis provides a quantitative description of the chemical bonding within the molecule.
Key findings from the topological analysis include the identification of bond critical points (BCPs) for all covalent bonds. The properties of these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide a rigorous definition of the nature of the chemical bonds.
For the C-C bonds within the cyclopropane rings, the BCPs are located significantly off the internuclear axes, and the values of ρ(r) are relatively high, confirming the bent nature and strength of these bonds. The Laplacian of the electron density at these BCPs is negative, as expected for covalent interactions. The analysis also reveals ring critical points (RCPs) at the center of each ring, where the electron density is a local minimum. The characteristics of these critical points provide quantitative measures of ring strain. The topological analysis of the experimental electron density is in good agreement with theoretical calculations, providing a robust picture of the bonding in these highly strained systems. iucr.org
Conformational Analysis and Stereochemical Relationships within the Dispiro[2.0.2.1]heptane Framework
The dispiro[2.0.2.1]heptane framework presents a unique and rigid polycyclic system, the conformational preferences and stereochemical intricacies of which are of significant interest in the design of novel molecules. This section delves into the detailed structural features and stereochemical relationships that define this compact and strained scaffold, with a particular focus on this compound and its analogues.
A notable aspect of the dispiro[2.0.2.1]heptane framework is the existence of multiple stereoisomers. The resolution of racemic mixtures of derivatives, such as exo-dispiro[2.0.2.1]heptane-1-carboxylic acid, has been accomplished, leading to the isolation of pure enantiomers. researchgate.net The determination of the absolute configuration of these separated isomers is crucial for understanding their chiroptical properties and their interactions in chiral environments.
Detailed insights into the bonding and conformation of this framework have been gained from an experimental charge density study performed on 7-dispiro[2.0.2.1]heptane carboxylic acid. iucr.org Such studies provide precise information about the electron distribution and the nature of the chemical bonds, which in turn dictates the conformational preferences of the molecule.
Furthermore, the synthesis of optically active dispiro[2.0.2.1]heptane derivatives has been a key area of research, enabling the exploration of their unique physical properties, such as in the field of ferroelectric liquid crystals. researchgate.net The stereochemistry of these molecules is a critical factor governing their performance in such applications.
Spectroscopic data, particularly ¹H NMR, provides valuable information about the chemical environment of the protons within the dispiro[2.0.2.1]heptane framework. For instance, the ¹H NMR spectrum of a close analogue, dispiro[2.0.2.1]heptane-7-carboxylic acid, displays characteristic signals that can be attributed to the different protons in the strained ring system.
Interactive Data Table: Representative ¹H NMR Spectroscopic Data for a Dispiro[2.0.2.1]heptane Derivative
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 2.44 | d | 6.9 | CH₂ adjacent to COOH |
| 1.67 | t | 6.9 | CH at position 7 |
| 0.91 | ddd | 9.0, 5.2, 3.9 | Cyclopropyl protons |
| 0.81 | dddd | 8.9, 5.2, 4.0, 0.6 | Cyclopropyl protons |
| 0.68 | ddd | 8.9, 5.2, 3.8 | Cyclopropyl protons |
| 0.55 | - | - | Cyclopropyl protons |
Data sourced from a patent describing dispiro[2.0.2.1]heptane-7-carboxylic acid.
The conformational rigidity of the dispiro[2.0.2.1]heptane skeleton, combined with the potential for multiple stereocenters, makes it a valuable scaffold in medicinal chemistry and materials science. The precise control and understanding of its stereochemistry are paramount for the rational design of new functional molecules.
Computational and Theoretical Investigations of Dispiro 2.0.2.1 Heptane Structures and Reactivity
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For the dispiro[2.0.2.1]heptane framework, various levels of theory have been employed to optimize its geometry and analyze its electronic properties.
High-level ab initio and Density Functional Theory (DFT) methods are standard tools for these investigations. mit.edu For instance, methods like MP2 (Møller-Plesset perturbation theory of the second order) with basis sets such as 6-31G* are used to compute optimized geometries. uu.nl These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's minimum energy conformation.
An experimental charge density study on a closely related derivative, dispiro[2.0.2.1]heptane carboxylic acid, has provided valuable data that complements theoretical calculations. iucr.orgscispace.comcolab.ws Such studies allow for a detailed analysis of the electron density distribution, offering insights into bonding characteristics within the strained cyclopropane (B1198618) rings. iucr.orgscispace.comcolab.ws Computational models, often at the DFT level (e.g., B3LYP/6-31G(d,p)), are used to calculate properties like the enthalpy of formation, which is intrinsically linked to the molecule's geometric and electronic stability. mit.edu
The electronic structure of these systems is particularly interesting due to the unique nature of the spiro-fused cyclopropane rings. The orbitals involved in the C-C bonds of the three-membered rings exhibit significant p-character, leading to what is often described as "bent bonds." This feature is a direct consequence of the geometric constraints of the ring system.
| Method | Calculated Property | Value (kJ/mol) | Reference |
|---|---|---|---|
| G4 | Enthalpy of Formation (ΔfH°(g)) | 302.8 | acs.org |
| W1BD | Enthalpy of Formation (ΔfH°(g)) | 312.5 | acs.org |
| B3LYP/6-31g(d,p) | Enthalpy of Formation | Not specified | mit.edu |
Strain Energy Analysis of Dispirocyclopropane Systems
The defining characteristic of the dispiro[2.0.2.1]heptane core is its significant ring strain, which dictates much of its chemical behavior. Computational chemistry provides powerful tools to quantify and understand this strain.
Ring Strain Energy (RSE) is the excess potential energy a cyclic molecule possesses due to its constrained geometry compared to a hypothetical strain-free analogue. gcsu.edu It arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). gcsu.edu Computational methods, such as the G4(MP2) and CBS-QB3 methods, are used to calculate RSE by employing isodesmic or homodesmotic reactions. researchgate.net These theoretical reactions involve breaking down the strained molecule into smaller, well-characterized fragments, allowing for the isolation of the strain energy.
For hydrocarbons like triangulanes, which are composed of spiro-fused cyclopropane rings, the excess strain per spiro atom has been determined to be significant, on the order of 8.6 kcal/mol from experimental measurements, with computational methods providing similar values. researchgate.net The total strain energy for a molecule like spiropentane, a simpler analogue, is calculated to be around 64.6 kcal/mol. researchgate.net These high values highlight the immense energy stored within these compact polycyclic frameworks.
Spiroannulation, the fusion of rings at a single carbon atom, has a distinct effect on the strain profile of a molecule. uu.nl When a cyclopropane ring is spiro-fused to another ring, the geometry and strain of both rings are altered. uu.nl Computational studies on various dispiro systems show that spirofusion with smaller rings (like another cyclopropane) tends to condense and tighten the central three-membered ring. uu.nl Conversely, fusion with larger, more flexible rings can have a relaxing effect on the geometry. uu.nl
This effect can be quantified by examining changes in bond lengths and angles. For example, in a series of dispirophosphiranes (phosphorus analogues of dispirocyclopropanes), it was computationally shown that the C-C bond opposite the spiro-atom in the three-membered ring is significantly affected by the size of the annulated rings. uu.nl This principle directly applies to all-carbon systems like dispiro[2.0.2.1]heptane, where the strain is distributed across the entire framework. The reactivity of such systems is often a direct consequence of this stored strain, with many reactions proceeding via pathways that release this energy. nih.govacs.org
Despite high strain energy, certain electronic effects can stabilize spiro-fused cyclopropane systems. Hyperconjugation is a key stabilizing interaction in these molecules. It involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital.
In dispiro[2.0.2.1]heptane and related structures, the σ-bonds of the cyclopropane rings can act as electron donors. Theoretical calculations have shown that a trans-periplanar arrangement between a leaving group and a vicinal C-C bond of the cyclopropane ring allows for maximum hyperconjugative stabilization of a developing positive charge in a transition state. researchgate.net This orbital interaction effectively delocalizes the strain and electron density, lowering the energy of the system. In some heteroatom-containing analogues, like 7-siladispiro[2.0.2.1]heptane, this stabilization is particularly pronounced and has been attributed to d-σ hyperconjugation. uu.nl This delocalization is not merely a minor perturbation; it is a critical factor that influences the molecule's structure, stability, and reactivity, operating alongside the dominant strain release driving force. nih.gov
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows researchers to identify the most likely pathways, locate transition states (TS), and calculate activation barriers, providing a deep understanding of reaction mechanisms.
For strained molecules like dispiro[2.0.2.1]heptane derivatives, reactions are often driven by the release of ring strain. acs.org Computational studies of related systems, such as the cycloaddition of sydnones to strained cycloalkynes, demonstrate how DFT calculations can be used to model reaction pathways. mdpi.com These studies typically involve:
Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.
Transition State Searching: Locating the first-order saddle point on the potential energy surface that connects reactants to products. scm.com This is the point of maximum energy along the minimum energy path and represents the activation barrier.
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.
For dispiro[2.0.2.1]heptane systems, computational modeling could be used to study various reactions, such as ring-opening, rearrangements, or additions to the cyclopropane rings. For example, the solvolysis of related cyclopropylcarbinyl systems has been studied computationally, revealing a mechanism involving a rate-determining ionization with significant nucleophilic solvation of the forming carbocation, which is stabilized by the adjacent cyclopropane rings. researchgate.net
| Step | Purpose | Computational Method |
|---|---|---|
| Geometry Optimization | Find stable structures of reactants/products. | DFT (e.g., B3LYP), MP2 |
| Transition State (TS) Search | Locate the energy barrier of the reaction. | Synchronous Transit-Guided Quasi-Newton (STQN) |
| Frequency Analysis | Confirm TS (one imaginary frequency). | DFT, MP2 |
| Intrinsic Reaction Coordinate (IRC) | Confirm TS connects correct reactant/product. | Hoggan's or Gonzalez-Schlegel's method |
Prediction of Spectroscopic Parameters from First Principles
Ab initio (from first principles) quantum chemical calculations can predict various spectroscopic properties, most notably NMR chemical shifts, with a high degree of accuracy. researchgate.netnih.gov This capability is crucial for structure elucidation and for interpreting complex experimental spectra.
The standard method for calculating NMR chemical shieldings is the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The process typically involves:
Optimizing the molecular geometry at a high level of theory (e.g., B3LYP/6-311++G(d,p)).
Performing a GIAO calculation on the optimized geometry to compute the absolute shielding tensors for each nucleus.
Converting the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For complex molecules, it is often necessary to consider conformational flexibility by performing calculations on an ensemble of low-energy structures, for instance, from a molecular dynamics simulation. mdpi.comwsu.edu The final predicted spectrum is then a Boltzmann-weighted average over the different conformations. nih.gov
For the dispiro[2.0.2.1]heptane framework, ab initio calculations could predict the ¹H and ¹³C NMR spectra. The unique magnetic environments created by the strained, rigid ring system would lead to a characteristic pattern of chemical shifts. For example, the spiro-carbon and the carbons within the cyclopropane rings are expected to have distinct ¹³C chemical shifts due to the high p-character of their bonding orbitals and the effects of ring strain. researchgate.net Such theoretical predictions are invaluable for confirming the synthesis of new derivatives and for understanding the electronic structure's influence on spectroscopic properties. researchgate.net
Advanced Synthetic Applications and Building Block Chemistry of Dispiro 2.0.2.1 Heptane 7 Acetic Acid
Role as a Versatile Cyclopropyl (B3062369) Building Block in Complex Molecule Construction
The dispiro[2.0.2.1]heptane framework is a quintessential example of a cyclopropyl building block, prized for its ability to introduce highly strained and structurally precise motifs into larger molecules. uni-goettingen.deuni-goettingen.de The parent hydrocarbon, dispiro[2.0.2.1]heptane, is a unique tetrasubstituted alkene analogue that serves as a versatile C6-building block. acs.org The reactivity of this strained system is exemplified by cycloaddition reactions. For instance, the addition of dialkoxycarbenes to bicyclopropylidene, a related precursor, yields dialkyl acetals of dispiro[2.0.2.1]heptane-7-one, showcasing the facile construction of the dispiroheptane core. researchgate.net
The carboxylic acid derivative, dispiro[2.0.2.1]heptane-7-carboxylic acid, provides a functional handle for incorporation into more complex structures. google.comsynthonix.com Its unique structural and electronic properties, stemming from the spiro-fused cyclopropane (B1198618) rings, have been the subject of experimental charge density studies, highlighting its significance in fundamental chemical research. uni-goettingen.deuni-goettingen.de The rigid structure imparted by the spirocyclic system is sought after in medicinal chemistry and material science for creating compounds with well-defined three-dimensional shapes. The primary amines derived from related chiral alcohols are considered valuable sp³-enriched building blocks for medicinal chemistry. researchgate.net
Synthesis of [n]Triangulanes and Other Spiroannelated Polycyclopropanes
The dispiro[2.0.2.1]heptane skeleton is a fundamental unit in the synthesis of a fascinating class of polycyclic hydrocarbons known as [n]triangulanes. mpg.de These molecules consist of spiro-annelated cyclopropane rings. The synthesis of higher triangulanes often employs derivatives of dispiro[2.0.2.1]heptane.
A key strategy involves the elaboration of the dispiro[2.0.2.1]heptane framework. For example, ethyl dispiro[2.0.2.1]heptane-7-carboxylate can be converted to a dispirocyclopropanated bicyclopropylidene, which serves as a precursor for more complex triangulanes. mpg.de This iterative approach allows for the systematic construction of "perspirocyclopropanated" structures. mpg.de For instance, the synthesis of a perspirocyclopropanated documentsdelivered.comrotane was achieved by the addition of diazo mpg.detriangulane to bicyclopropylidene. thieme-connect.de
The synthesis of enantiomerically pure higher triangulanes, such as unbranched chemicalbook.com- and uni-goettingen.detriangulanes, has been successfully accomplished starting from racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid. researchgate.net This demonstrates the critical role of this building block in accessing complex, chiral polycyclopropane architectures.
Table 1: Examples of Polycyclopropanes Synthesized from Dispiro[2.0.2.1]heptane Derivatives
| Target Molecule | Precursor/Starting Material | Key Reaction Step | Reference |
|---|---|---|---|
| (M)- and (P)- chemicalbook.comTriangulane | Racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid | Optical resolution followed by cyclopropanation | researchgate.net |
| (M)- and (P)- uni-goettingen.deTriangulane | Racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid | Optical resolution and multi-step elaboration | researchgate.net |
| Perspirocyclopropanated documentsdelivered.comRotane | Diazo mpg.detriangulane and Bicyclopropylidene | In-situ generation and addition of a diazocyclopropane derivative | thieme-connect.de |
Strategic Derivatization for Functionally Substituted Intermediates in Multi-Step Syntheses
Dispiro[2.0.2.1]heptane-7-acetic acid and its immediate precursor, dispiro[2.0.2.1]heptane-7-carboxylic acid, are valuable starting points for creating a variety of functionally substituted intermediates. These derivatives serve as crucial components in multi-step synthetic sequences. youtube.comyoutube.com
A primary example is the Arndt-Eistert homologation of dispiro[2.0.2.1]heptane-7-carboxylic acid to produce this compound. This classic chain extension proceeds via the corresponding acyl chloride. google.com The process involves treating the carboxylic acid with thionyl chloride to form the acyl chloride, which then reacts with trimethylsilyl (B98337) diazomethane (B1218177). A subsequent rearrangement in the presence of silver acetate (B1210297) and water yields the desired one-carbon homologated acetic acid derivative. google.com
Further derivatization provides access to other important functional groups. The reduction of the carboxylic acid or its ester derivatives can yield the corresponding alcohol, 2-dispiro[2.0.2.1]heptan-7-ylethanol. chemscene.com These alcohols can, in turn, be converted into other functionalities, such as primary amines, which are highly sought-after building blocks. researchgate.net
Table 2: Key Derivatives of Dispiro[2.0.2.1]heptane-7-carboxylic Acid
| Derivative Name | CAS Number | Molecular Formula | Key Synthetic Transformation | Reference |
|---|---|---|---|---|
| Dispiro[2.0.2.1]heptane-7-carboxylic acid | 181134-66-7 | C₈H₁₀O₂ | Starting material | google.comsynthonix.com |
| Dispiro[2.0.2.1]heptane-7-carbonyl chloride | Not Available | C₈H₉ClO | Reaction with thionyl chloride | google.com |
| 2-(Dispiro[2.0.2.1]heptan-7-yl)acetic acid | 2229861-90-7 | C₉H₁₂O₂ | Arndt-Eistert homologation | google.com |
| 2-Dispiro[2.0.2.1]heptan-7-ylethanol | 2229861-91-8 | C₉H₁₄O | Reduction of the carboxylic acid/ester | researchgate.netchemscene.com |
Application of Chiral Dispiro[2.0.2.1]heptane Derivatives in Asymmetric Synthesis
The development of methods to obtain enantiomerically pure dispiro[2.0.2.1]heptane derivatives has opened avenues for their use in asymmetric synthesis. nih.govnih.gov The inherent chirality of these rigid frameworks can be exploited to control stereochemical outcomes in subsequent reactions or to synthesize materials with specific chiroptical properties. mdpi.comrsc.orgnih.gov
A significant achievement in this area is the synthesis of optically active dispiro[2.0.2.1]heptane derivatives for use as novel ferroelectric liquid crystalline compounds. researchgate.netdocumentsdelivered.com The synthesis starts with the optical resolution of racemic acids like exo-dispiro[2.0.2.1]heptane-1-carboxylic acid, yielding the pure enantiomers. researchgate.net These chiral building blocks are then incorporated into larger molecules, such as phenylpyrimidine derivatives, to induce ferroelectric properties. researchgate.net
Furthermore, the chiral derivatives serve as precursors for enantiomerically pure complex molecules. As mentioned, the synthesis of optically active chemicalbook.com- and uni-goettingen.detriangulanes was achieved from enantiomerically pure (1R,3S)-(-)- and (1S,3R)-(+)-dispiro[2.0.2.1]heptane-1-carboxylic acids. researchgate.net The absolute configurations of these chiral compounds can be confirmed by methods such as X-ray structural analysis of corresponding derivatives. researchgate.net The ability to synthesize and utilize these chiral spirocyclic compounds underscores their importance in constructing stereochemically defined targets.
Table 3: Applications in Asymmetric Synthesis
| Application Area | Chiral Precursor | Resulting Product/Property | Key Finding | Reference |
|---|---|---|---|---|
| Material Science | Optically active dispiro[2.0.2.1]heptane derivatives | Ferroelectric liquid crystalline compounds | Unique physical properties induced by the chiral spirocyclic core. | researchgate.netdocumentsdelivered.com |
| Polycyclopropane Synthesis | (1R,3S)-(-) and (1S,3R)-(+)-exo-Dispiro[2.0.2.1]heptane-1-carboxylic acid | Enantiomerically pure (M)- and (P)- chemicalbook.com- and uni-goettingen.detriangulanes | Access to complex, chiral triangulanes through resolution of a key precursor. | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Research Findings on Dispiro[2.0.2.1]heptane-7-acetic acid
Research on this compound and its immediate precursors, such as the corresponding carboxylic acid and ketone, has centered on understanding its unique structural and electronic properties derived from its highly strained polyspirocyclopropane framework. A pivotal area of investigation has been the experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid, which provides deep insights into the effects of substitution on the bonding within the molecule. iucr.org This type of analysis helps to elucidate the chemical behavior and reactivity of the compound. iucr.org
The synthesis of the core dispiro[2.0.2.1]heptane structure is a significant research focus. Methodologies often involve the cycloaddition of carbenes to bicyclopropylidene. For instance, dialkoxycarbenes have been shown to react with bicyclopropylidene to form dialkyl acetals of dispiro[2.0.2.1]heptane-7-one, a direct precursor to the carboxylic and acetic acid derivatives. researchgate.net The synthesis of optically active dispiro[2.0.2.1]heptane derivatives has also been achieved, highlighting the potential for creating enantiomerically pure compounds for specialized applications. researchgate.net These syntheses often require carefully controlled conditions and specialized reagents to manage the high strain energy inherent in the molecular structure. researchgate.netmpg.de
Emerging Research Avenues in Strained Polycyclic Systems
The study of strained polycyclic systems, such as the dispiro[2.0.2.1]heptane skeleton, is a burgeoning field in organic chemistry. A key emerging avenue is the use of strain-release chemistry to drive complex chemical transformations under mild conditions. nih.gov Researchers are leveraging the high potential energy stored in strained bonds to construct intricate, three-dimensional molecular architectures that are otherwise difficult to access. uni-muenster.de
One promising strategy involves unconventional photocycloadditions. For example, chemists have successfully used the strained single bonds in bicyclo[1.1.0]butanes (BCBs) to react with carbon-carbon double bonds, driven by light energy. uni-muenster.de This "2π+2σ" cycloaddition releases strain energy, thermodynamically favoring the formation of complex polycyclic scaffolds. uni-muenster.de Such methods are being explored for their synthetic utility in creating novel carbon skeletons, including those incorporating heteroatoms like nitrogen. uni-muenster.deacs.org The synthesis of aza analogues of cytotoxic natural products has been demonstrated through cycloadditions to highly strained methylenecyclopropanes, indicating the potential of these systems in medicinal chemistry. acs.org Furthermore, studies on the photocyclization of Diels-Alder adducts derived from spirodienes are opening pathways to novel heptacyclic diones, showcasing the versatility of strained systems in organic synthesis. scilit.com
Potential for Novel Synthetic Methodologies and Material Science Applications
The unique geometry of dispiro compounds is driving the development of innovative synthetic methods. Efficient, one-pot, multi-component reactions are being established for the synthesis of complex dispiro derivatives. nih.gov For instance, the 1,3-dipolar cycloaddition of azomethine ylides has proven effective for creating novel dispirooxindoles with high yields and stereoselectivity under mild conditions. nih.gov There is also a significant push towards more sustainable and efficient synthesis techniques, such as high-speed ball milling, microwave irradiation, and continuous flow processes, which can reduce reaction times, solvent use, and waste. mdpi.com The development of new catalytic systems, including organocatalysts, is also a key area of research for the construction of spirocyclic compounds. nih.gov
In material science, the rigid and well-defined three-dimensional structure of dispiro[2.0.2.1]heptane derivatives makes them attractive building blocks for advanced materials. A significant application has been found in the field of liquid crystals. whiterose.ac.uk Optically active dispiro[2.0.2.1]heptane derivatives have been incorporated into phenylpyrimidine structures to create novel ferroelectric liquid crystalline compounds. researchgate.net These materials exhibit unique physical properties, demonstrating the potential of the dispiroheptane scaffold in creating materials with tailored optical and electronic characteristics. researchgate.net The inclusion of fluorine atoms into the dispiroheptane skeleton is also being explored to induce specific functional characteristics for advanced materials. researchgate.net
Challenges and Opportunities in Computational and Experimental Studies of Dispiro[2.0.2.1]heptane Chemistry
The study of dispiro[2.0.2.1]heptane chemistry presents a unique set of challenges and opportunities for both computational and experimental chemists.
Computational Studies: A primary opportunity lies in using computational models to predict the structure, stability, and reactivity of these highly strained molecules. Theoretical calculations, such as the Gaussian-4 (G4) composite method, are used to determine thermodynamic properties like the gas-phase standard state enthalpies of formation. acs.org For dispiro[2.0.2.1]heptane, these calculations provide a measure of its inherent strain energy. acs.org Topological analysis of experimental and theoretical charge density distributions offers a powerful tool to understand the nature of chemical bonds within the strained framework. iucr.org Furthermore, computational docking studies are being used to model the interaction of dispiro compounds with biological targets, such as proteins, opening avenues for rational drug design. A challenge, however, is the accurate modeling of the significant electron correlation effects and conformational complexities in these non-standard geometries. acs.orgnumberanalytics.com
Experimental Studies: Experimentally, the primary challenge is the synthesis of these complex molecules. The high ring strain can lead to low stability and unexpected rearrangements, requiring carefully designed, often multi-step synthetic routes. researchgate.netnih.gov The purification of intermediates and final products can also be complex. researchgate.net However, this challenge provides a significant opportunity for the development of novel synthetic strategies that can efficiently build these strained polycyclic systems. uni-muenster.denih.gov The high reactivity driven by strain release is a double-edged sword; while it can be harnessed for productive chemical transformations, it must be carefully controlled to avoid undesired side reactions. nih.govuni-muenster.de The opportunity lies in leveraging this reactivity to access unique chemical space and synthesize novel functional molecules and materials that would be inaccessible through conventional methods. uni-muenster.denumberanalytics.com
Q & A
Q. What experimental methods are commonly used to determine the molecular structure of dispiro[2.0.2.1]heptane-7-acetic acid?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, a multipole refinement protocol at 100 K achieved an R-value of 0.023 for 5539 reflections, enabling precise mapping of bond critical points and deformation density . This method is critical for resolving strained cyclopropane rings and substituent effects, such as the π-acceptor hydroxycarbonyl group’s influence on electron density distribution .
Q. How is this compound synthesized, and what are key intermediates?
A common route involves 1,3-dipolar cycloaddition reactions. For instance, cyclopropylidene intermediates (e.g., 7-cyclopropylidenedispiro[2.0.2.1]heptane) react with 3,4-dihydroisoquinoline N-oxide to form spiro-annelated products . Thermal rearrangement steps are often required post-cycloaddition to stabilize the dispiro framework .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for handling this compound?
Experimental data indicate a predicted pKa of 4.42 ± 0.40 and density of 1.55 ± 0.1 g/cm³ . These values are essential for designing solvent systems in synthesis and purification. The compound’s low hydrogen-bond donor count (0) and moderate polar surface area (37.3 Ų) suggest limited aqueous solubility, favoring organic solvents like DCM or THF .
Advanced Research Questions
Q. How does the charge density distribution in this compound correlate with its reactivity?
Topological analysis of experimental electron density (ED) reveals bond critical points with Laplacian values indicative of bent bonds in cyclopropane rings. The hydroxycarbonyl substituent induces asymmetric ED redistribution, with stronger effects on the endo-side of the molecule. This asymmetry explains regioselective reactivity in nucleophilic additions .
Q. What computational methods validate experimental bond-length anomalies in polyspirocyclopropanes?
Ab initio calculations (e.g., DFT) align with experimental ED maps, confirming conformational strain effects. For example, small skeletal distortions (<0.05 Å) significantly alter bond lengths in the dispiro framework, necessitating hybrid functional/MP2 approaches to model non-covalent interactions .
Q. How do phase transitions (e.g., sublimation) affect the stability of dispiro[2.0.2.1]heptane derivatives?
Enthalpy studies at 298 K show sublimation enthalpies of 35.1 ± 0.5 kJ/mol, indicating moderate thermal stability. Comparative analysis with tricyclo[4.1.0.0²,⁴]heptane (36.5 ± 0.5 kJ/mol) suggests that ring strain in dispiro systems reduces volatility .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Cross-validation via NMR (¹³C/¹H) and X-ray diffraction is recommended. For instance, discrepancies in cyclopropane ring angles (e.g., 58° vs. 62° predicted) may arise from dynamic effects in solution. Solid-state NMR or variable-temperature studies can reconcile such differences .
Methodological Guidelines
- Structural Analysis : Use high-resolution X-ray data (<100 K) with hexadecapole refinement for accurate ED mapping .
- Synthetic Optimization : Monitor reaction progress via LC-MS to detect unstable intermediates (e.g., cyclopropylidenes) .
- Data Reporting : Adhere to APA standards for clarity: e.g., "Multipole refinement (R = 0.023) confirmed bond critical points at ρ(r) = 2.1 eÅ⁻³" .
- Computational Validation : Employ AIM theory for ED-derived properties and NCI plots for non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
